1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoromethoxy and dimethoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the difluoromethoxyphenyl and dimethoxyphenyl precursors. These precursors undergo a series of reactions, including condensation, cyclization, and urea formation, under specific reaction conditions such as controlled temperature and pH . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds share some structural similarities and are used in similar applications, but differ in their chemical reactivity and stability.
Tetrahydroisoquinoline derivatives: These compounds have similar biological activities and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5/c1-28-16-8-5-14(10-17(16)29-2)25-11-13(9-18(25)26)24-20(27)23-12-3-6-15(7-4-12)30-19(21)22/h3-8,10,13,19H,9,11H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMOZPZLBZRNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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